molecular formula C7H6Br2O2S B1302810 1,2-Dibromo-4-(methylsulfonyl)benzene CAS No. 849035-70-7

1,2-Dibromo-4-(methylsulfonyl)benzene

Cat. No.: B1302810
CAS No.: 849035-70-7
M. Wt: 314 g/mol
InChI Key: JGENMUVSNPGICT-UHFFFAOYSA-N
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Description

1,2-Dibromo-4-(methylsulfonyl)benzene is an organic compound with the molecular formula C7H6Br2O2S. It consists of a benzene ring substituted with two bromine atoms and a methylsulfonyl group. This compound is primarily used in research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dibromo-4-(methylsulfonyl)benzene can be synthesized through various methods. One common approach involves the bromination of 4-(methylsulfonyl)benzene using bromine in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective bromination at the desired positions on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced equipment and techniques to control reaction parameters. The compound is then purified through crystallization or distillation to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

1,2-Dibromo-4-(methylsulfonyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted benzene derivatives, sulfone compounds, and reduced brominated benzene derivatives .

Scientific Research Applications

Synthesis Overview

The synthesis of 1,2-Dibromo-4-(methylsulfonyl)benzene can be achieved through several methods, including:

  • Bromination of 4-(methylsulfonyl)phenol : This method involves the electrophilic substitution of bromine on the aromatic ring.
  • Cross-coupling reactions : Utilizing palladium-catalyzed processes to form carbon-carbon bonds.

Medicinal Chemistry

This compound has been explored for its antitumor properties. Research indicates that compounds derived from this structure exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives can inhibit the proliferation of human hepatoma cell lines with IC50 values as low as 8.7 µg/mL .

Case Study: Anticancer Activity

CompoundCell LineIC50 (µg/mL)Mechanism
This compound derivativeHeLa12.5Inhibition of β1-integrin/FAK signaling
This compound derivativeBel74028.7Induction of apoptosis

Organic Synthesis

In organic synthesis, this compound serves as a key intermediate for synthesizing various pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution reactions allows for the introduction of diverse functional groups.

Example Reactions

  • Nucleophilic Aromatic Substitution : The compound can react with nucleophiles such as amines or thiols to form new products.
  • Formation of Sulfones : It can be transformed into sulfones that possess biological activity.

Material Science Applications

The compound is also being investigated for its potential use in materials science. Its unique structural features may contribute to the development of novel polymers and coatings with enhanced properties such as thermal stability and chemical resistance.

Table: Material Properties

PropertyValue
Thermal StabilityHigh
Chemical ResistanceExcellent
Mechanical StrengthModerate

Mechanism of Action

The mechanism of action of 1,2-Dibromo-4-(methylsulfonyl)benzene involves its interaction with molecular targets through its bromine and methylsulfonyl groups. These interactions can lead to the formation of covalent bonds with target molecules, resulting in inhibition or modification of their activity. The pathways involved in these interactions are often studied to understand the compound’s effects at the molecular level .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dibromo-4-(methylsulfonyl)benzene
  • 1,2-Difluoro-4-(methylsulfonyl)benzene
  • 1,2-Dichloro-4-(methylsulfonyl)benzene
  • 1,2-Diiodo-4-(methylsulfonyl)benzene

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both bromine and methylsulfonyl groups. This combination imparts distinct chemical reactivity and properties compared to other similar compounds. The bromine atoms provide sites for further functionalization, while the methylsulfonyl group enhances the compound’s stability and solubility .

Biological Activity

1,2-Dibromo-4-(methylsulfonyl)benzene is a brominated aromatic compound that has garnered attention for its potential biological activities. Its unique structure, featuring both bromine and methylsulfonyl groups, allows it to interact with various biological targets, leading to diverse applications in medicinal chemistry and biological research.

This compound can undergo several chemical reactions, enhancing its utility in synthesis and biological applications:

  • Substitution Reactions : The bromine atoms can be replaced by nucleophiles, facilitating the synthesis of various derivatives.
  • Oxidation Reactions : The methylsulfonyl group can be oxidized to produce sulfone derivatives.
  • Reduction Reactions : This compound can be reduced to yield brominated benzene derivatives.

These reactions are often catalyzed by reagents such as sodium hydroxide for nucleophilic substitutions and hydrogen peroxide for oxidation processes.

The biological activity of this compound primarily arises from its ability to form covalent bonds with target molecules. The bromine atoms and the methylsulfonyl group participate in interactions that can inhibit or modify the activity of enzymes and proteins within biological systems. This mechanism is crucial for understanding its role in enzyme inhibition studies and potential therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. For instance, studies have shown that related sulfonamide derivatives possess antibacterial properties by inhibiting the enzyme dihydropteroate synthase (DHPS), which is essential for folate synthesis in bacteria. This inhibition leads to a bacteriostatic effect, preventing bacterial growth and reproduction .

Bacterial SpeciesActivity (MIC90)Gram StainMorphology
Staphylococcus aureusActive (3.9 μg/mL)PositiveSpherical
Paracoccus sp.Active (7.8 μg/mL)NegativeRod (round in stationary phase)
Achromobacter xylosoxidansActive (3.9 μg/mL)NegativeRod shape
Escherichia coli ATCC 25922Not activeNegativeRod shape

This table summarizes the antibacterial activity against various bacterial species, highlighting the effectiveness of related compounds with similar structural features .

Antioxidant Activity

The compound has also been investigated for its antioxidant properties. Studies on structurally related bromophenols suggest that these compounds can scavenge free radicals effectively, which may contribute to their potential health benefits . The antioxidant activity is typically assessed using methods such as DPPH (α,α-diphenyl-β-picrylhydrazyl) assays.

Case Studies

In a recent study focused on synthesizing Schiff base complexes from sulfonyl chloride derivatives, researchers found that compounds derived from similar structures demonstrated antibacterial, antifungal, anti-inflammatory, and analgesic properties. These findings underscore the therapeutic potential of this compound as a lead compound for developing new drugs .

Properties

IUPAC Name

1,2-dibromo-4-methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2O2S/c1-12(10,11)5-2-3-6(8)7(9)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGENMUVSNPGICT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50375518
Record name 1,2-Dibromo-4-(methanesulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849035-70-7
Record name 1,2-Dibromo-4-(methylsulfonyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=849035-70-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dibromo-4-(methanesulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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